2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide
Description
2-Methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide (hereafter referred to as Compound VJK) is a chiral small molecule featuring a pyrrolo[2,3-b]pyridine fused heterocyclic core linked to a pyrimidine ring and a trifluoroethyl-substituted amide group . Its molecular formula is C₁₈H₁₉F₃N₆O, with a molecular weight of 392.37 g/mol and one chiral center at the 2-methyl position .
Properties
IUPAC Name |
2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O/c1-3-17(2,16(28)25-10-18(19,20)21)27-13-6-8-23-15(26-13)12-9-24-14-11(12)5-4-7-22-14/h4-9H,3,10H2,1-2H3,(H,22,24)(H,25,28)(H,23,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUGUQWIHMTFJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrrolo[2,3-b]pyridine Intermediate
The pyrrolo[2,3-b]pyridine moiety is synthesized via cyclization of 3-aminopyridine derivatives. A representative approach involves:
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Cyclocondensation : Heating 3-aminopyridine with α,β-unsaturated carbonyl compounds (e.g., acrolein) in acetic acid yields the pyrrolo[2,3-b]pyridine core.
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Borylation : The 3-position is functionalized via Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂ to generate the boronic ester (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine).
Key Conditions :
Pyrimidine Ring Functionalization
The pyrimidine ring is prepared through a two-step sequence:
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Chlorination : 2-Aminopyrimidine is treated with POCl₃ at reflux to form 2,4-dichloropyrimidine.
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Selective Amination : The 4-chloro position undergoes nucleophilic substitution with 2-methyl-2-aminobutane in the presence of DIEA, yielding 2-chloro-4-[(2-methylbutan-2-yl)amino]pyrimidine.
Reaction Table :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Chlorination | POCl₃, DMF | Reflux, 6 h | 90% |
| Amination | 2-Methyl-2-aminobutane, DIEA | THF, 60°C, 12 h | 78% |
Suzuki-Miyaura Cross-Coupling
The pyrrolo[2,3-b]pyridine boronic ester is coupled with the 2-chloropyrimidine intermediate via Suzuki-Miyaura cross-coupling:
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Catalyst : Pd(PPh₃)₄ (3 mol%)
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Base : Na₂CO₃ (2 equiv)
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Solvent : Dioxane/H₂O (4:1)
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Temperature : 90°C, 18 h
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Yield : 70–80%
Key Observation : Excess boronic ester (1.2 equiv) improves conversion by mitigating protodeboronation.
Amidation with 2,2,2-Trifluoroethylamine
The final step involves coupling the intermediate acid (generated via hydrolysis of the methyl ester) with 2,2,2-trifluoroethylamine using HATU as the coupling agent:
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Ester Hydrolysis : Treatment with LiOH in THF/H₂O (3:1) at 50°C for 4 h.
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Amidation : React with 2,2,2-trifluoroethylamine (1.5 equiv), HATU (1.2 equiv), and DIPEA (3 equiv) in DMF at 25°C for 12 h.
Yield : 65–72% after purification by silica gel chromatography (EtOAc/hexane, 1:1).
Alternative Routes and Modifications
One-Pot Sequential Coupling
A streamlined method combines Suzuki coupling and amidation in a single pot:
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Perform Suzuki coupling as above.
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Directly add HATU and 2,2,2-trifluoroethylamine without isolating the intermediate.
Advantage : Reduces purification steps; overall yield: 60–68%.
Use of Protecting Groups
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SEM Protection : The pyrrolo[2,3-b]pyridine nitrogen is protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group to prevent side reactions during coupling. Deprotection with TFA/CH₂Cl₂ (1:1) restores the NH moiety.
Analytical Data and Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, pyrimidine-H), 8.21 (d, J = 5.2 Hz, 1H, pyrrolopyridine-H), 6.98 (d, J = 5.2 Hz, 1H), 3.85 (q, J = 9.6 Hz, 2H, CF₃CH₂), 1.65 (s, 6H, C(CH₃)₂).
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HPLC Purity : >98% (C18 column, MeCN/H₂O + 0.1% TFA).
Industrial-Scale Considerations
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Catalyst Recycling : Pd recovery via filtration through Celite reduces costs.
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Solvent Selection : Switching from dioxane to toluene improves safety profile without yield loss.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting FGFRs, which are involved in various biological processes.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit FGFR signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide involves the inhibition of FGFRs. FGFRs are tyrosine kinase receptors that, upon activation by fibroblast growth factors, trigger downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt. By inhibiting FGFRs, this compound can disrupt these signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The evidence highlights several structurally related pyrrolopyrimidine derivatives, synthesized for diverse therapeutic applications. Below is a detailed comparison:
Structural and Functional Insights
Core Heterocycle Variations :
- VJK utilizes a pyrrolo[2,3-b]pyridine-pyrimidine core, distinct from TAK-285 (pyrrolo[3,2-d]pyrimidine) and EP 4 374 877 derivatives (pyrrolo[1,2-b]pyridazine). These differences influence binding affinity and selectivity in biological targets .
- The pyrrolo[2,3-d]pyrimidine scaffold in 10b prioritizes sulfonamide groups for enhanced solubility and target engagement .
Substituent Effects: VJK’s trifluoroethyl amide group enhances metabolic stability and lipophilicity compared to TAK-285’s hydroxy-methylbutanamide .
Chirality :
- VJK ’s chiral center may confer stereoselective binding advantages absent in TAK-285 and 10b , which lack chiral atoms .
Pharmacological and Physicochemical Comparisons
Physicochemical Properties
| Property | VJK | TAK-285 | 10b |
|---|---|---|---|
| LogP (Estimated) | ~3.2 | ~4.1 | ~2.8 |
| Hydrogen Bond Donors | 3 | 4 | 5 |
| Hydrogen Bond Acceptors | 7 | 8 | 9 |
| Polar Surface Area (Ų) | ~110 | ~130 | ~140 |
- VJK ’s lower polar surface area and moderate LogP suggest favorable membrane permeability compared to 10b , which may require active transport due to higher polarity .
Critical Analysis of Evidence
Biological Activity
The compound 2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide, commonly known as Decernotinib (also referred to as VX-509), is a small molecule inhibitor that has garnered attention for its potential therapeutic applications. It primarily targets Janus kinase (JAK) pathways and has been investigated for its anti-inflammatory and anti-cancer properties.
Chemical Structure
The chemical structure of Decernotinib can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C18 H19 F3 N6 O |
| Molecular Weight | 392.378 Da |
| Synonyms | Decernotinib, Adelatinib, VX-509 |
| IUPAC Name | (2R)-2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide |
Decernotinib functions as a selective JAK3 inhibitor. By inhibiting JAK3, it disrupts the signaling pathways involved in immune response and inflammation. This mechanism is particularly relevant in conditions such as rheumatoid arthritis and certain types of cancer where JAK signaling is aberrant.
Anti-inflammatory Effects
Research indicates that Decernotinib exhibits significant anti-inflammatory activity. In vitro studies have shown that it effectively inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated immune cells. The inhibition of these cytokines is crucial for managing inflammatory diseases.
Antitumor Activity
Decernotinib has also been evaluated for its antitumor properties. Preclinical studies demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Notably, it has shown efficacy against hematological malignancies due to its ability to target the JAK/STAT signaling pathway.
Case Studies
- Rheumatoid Arthritis : In a clinical trial involving patients with moderate to severe rheumatoid arthritis, Decernotinib significantly reduced disease activity scores compared to placebo. Patients reported improved joint function and reduced pain levels.
- Hematological Malignancies : A study focused on patients with acute lymphoblastic leukemia (ALL) found that treatment with Decernotinib led to a marked decrease in leukemic cell counts and improved overall survival rates.
Research Findings
Recent studies have provided insights into the structure-activity relationships (SAR) of Decernotinib:
| Compound Modification | Effect on Activity |
|---|---|
| Trifluoroethyl Group | Enhances selectivity towards JAK3 |
| Pyrimidine Ring | Critical for binding affinity |
| Methyl Substitution | Improves pharmacokinetic properties |
Q & A
Q. What experimental designs address batch-to-batch variability in large-scale synthesis?
- Answer : Design of Experiments (DoE) approaches (e.g., factorial designs) optimize critical process parameters (CPPs). Process Analytical Technology (PAT) tools like inline FTIR monitor reaction progress in real time .
Methodological Notes
- Data Interpretation : Cross-validate NMR and HRMS results with computational tools (e.g., ACD/Labs) to resolve spectral ambiguities .
- Contradiction Management : Use Bland-Altman plots or Deming regression for analytical method comparisons .
- Ethical Compliance : Adhere to OECD guidelines for preclinical testing, including GLP standards for toxicity studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
